2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid is an organic compound with the molecular formula C9H9BrN2O3 It is a derivative of acetic acid, where the hydrogen atom of the amino group is replaced by a 4-bromophenylcarbamoyl group
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid can participate in Suzuki–Miyaura cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the interaction of the compound with various enzymes and proteins, including palladium, which becomes oxidized through its donation of electrons to form a new Pd–C bond .
Cellular Effects
It is known that 4-Bromophenylacetic acid, a related compound, can cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts . This suggests that this compound may also influence cell function and cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves a free radical reaction. In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH). Then, the compound reacts with NBS to form a brominated product .
Temporal Effects in Laboratory Settings
It is known that the compound can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation , which may influence its stability and degradation over time.
Metabolic Pathways
It is known that the compound can participate in Suzuki–Miyaura cross-coupling, a process that involves the transfer of formally nucleophilic organic groups from boron to palladium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid typically involves the reaction of 4-bromophenyl isocyanate with glycine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar structure but lacks the carbamoyl group.
N-(4-Bromophenyl)glycine: Similar structure but with a different substitution pattern on the amino group.
Uniqueness
2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid is unique due to the presence of both the 4-bromophenyl and carbamoyl groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(4-bromophenyl)carbamoylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c10-6-1-3-7(4-2-6)12-9(15)11-5-8(13)14/h1-4H,5H2,(H,13,14)(H2,11,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYMVAJOBVMXML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.